molecular formula C17H15FN4O2 B2548691 N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide CAS No. 440331-52-2

N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

Cat. No. B2548691
CAS RN: 440331-52-2
M. Wt: 326.331
InChI Key: VOQHHUHDTRLHDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions that include the formation of amide bonds and the introduction of various functional groups to achieve the desired biological activity. For instance, the synthesis of N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs was carried out to explore their anticonvulsant activity, with detailed characterization using IR, (1)H NMR, and mass spectral data . Similarly, the synthesis of a bio-functional hybrid compound was achieved in one step from the corresponding amine and flurbiprofen . These examples suggest that the synthesis of N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide would likely involve careful selection of starting materials and reaction conditions to incorporate the benzotriazinyl and fluorophenylmethyl moieties.

Molecular Structure Analysis

The molecular structure of compounds is crucial for their biological activity. The structure-activity relationship (SAR) is often explored to understand how different substitutions on the molecule affect its potency and selectivity. For example, the SAR of N-(4-phenylthiazol-2-yl)benzenesulfonamides was investigated to identify high-affinity inhibitors of kynurenine 3-hydroxylase . The molecular structure of the compound would likely be analyzed using NMR, UV, and mass spectrometry to determine its conformation and electronic properties, which are essential for its biological function.

Chemical Reactions Analysis

The reactivity of similar compounds can provide insights into the potential chemical reactions that N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide might undergo. For instance, the fluorogenic reagent developed for the detection and analysis of primary amines indicates that the compound could potentially react with amines under certain conditions . Additionally, the synthesis of metal complexes with related ligands suggests that the compound might also form complexes with transition metals, which could be relevant for its biological or catalytic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and melting point, are important for its practical use. The stability of fluorescent derivatives in acidic and basic solutions, as well as their hydrophobic nature allowing for reversed-phase HPLC analysis, are examples of properties that would be relevant for the compound . The solubility and stability of the compound would need to be assessed to determine its suitability for various applications, including biological assays or material science.

Scientific Research Applications

Antimicrobial and Antiviral Applications

Several studies have focused on the synthesis of derivatives similar to the mentioned compound, demonstrating potent antimicrobial and antiviral activities. For instance, the synthesis of flurbiprofen hydrazide derivatives has been explored for their potential as anti-HCV, anticancer, and antimicrobial agents, with some compounds showing significant inhibition against hepatitis C virus NS5B RNA polymerase and certain bacterial strains (Çıkla et al., 2013).

Anticancer Research

The development and characterization of compounds with similar structures have shown promising anticancer properties. Research into benzothiazoles, for example, has revealed selective, potent antitumor properties, with modifications aimed at overcoming metabolic inactivation and improving lipophilicity for better therapeutic profiles (Bradshaw et al., 2002). Another study synthesized arylamides with potential to inhibit cancer cell growth, further emphasizing the role of such compounds in developing new anticancer therapies (Stefely et al., 2010).

Anti-Inflammatory and Analgesic Effects

Compounds derived from celecoxib have been studied for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These investigations have revealed compounds with the potential to develop into therapeutic agents that exhibit significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain (Küçükgüzel et al., 2013).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of compounds is crucial for preclinical development. Research on selective androgen receptor modulators, for instance, has explored the pharmacokinetics, metabolism, and ideal pharmacokinetic characteristics of propanamide derivatives in rats, demonstrating the importance of these factors in the development of new therapeutic agents (Wu et al., 2006).

Synthesis and Characterization

Efforts to synthesize and characterize new derivatives focus on improving the therapeutic potential and understanding the chemical properties of these compounds. For example, the synthesis of benzonitriles through electrophilic cyanation of aryl and heteroaryl bromides demonstrates the ongoing research into developing efficient synthesis methods for potential pharmaceutical intermediates (Anbarasan et al., 2011).

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4O2/c18-13-7-5-12(6-8-13)11-19-16(23)9-10-22-17(24)14-3-1-2-4-15(14)20-21-22/h1-8H,9-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQHHUHDTRLHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-fluorophenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide

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